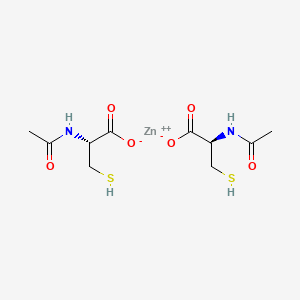

Acetylcysteine Zinc

Description

Properties

CAS No. |

49793-39-7 |

|---|---|

Molecular Formula |

C10H16N2O6S2Zn |

Molecular Weight |

389.8 g/mol |

IUPAC Name |

zinc;(2R)-2-acetamido-3-sulfanylpropanoate |

InChI |

InChI=1S/2C5H9NO3S.Zn/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |

InChI Key |

KNVKDNCWDNRTOE-SCGRZTRASA-L |

SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Zn+2] |

Canonical SMILES |

CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Zn+2] |

Other CAS No. |

49793-39-7 |

Synonyms |

Acétylcystéine GNR acebraus Acemuc Acetabs Acetylcystein AL Acetylcystein Atid Acetylcystein Heumann Acetylcystein Trom Acetylcystein, mentopin Acetylcysteine Acetylcysteine Hydrochloride Acetylcysteine Sodium Acetylcysteine Zinc Acetylcysteine, (D)-Isomer Acetylcysteine, (DL)-Isomer Acetylcysteine, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylin Acetyst Acid, Mercapturic Airbron Alveolex Azubronchin Bisolvon NAC Bromuc Broncho Fips Broncho-Fips BronchoFips Broncholysin Broncoclar Codotussyl Cystamucil Dampo Mucopect durabronchal Eurespiran Exomuc Fabrol Fluimucil Fluprowit Frekatuss Genac Hoestil Hustengetränk, Optipect Hydrochloride, Acetylcysteine Ilube Jenacystein Jenapharm Lantamed Larylin NAC Lindocetyl M Pectil M-Pectil mentopin Acetylcystein Mercapturic Acid Monoammonium Salt Acetylcysteine Monosodium Salt Acetylcysteine MPectil Muciteran Muco Sanigen Mucomyst Mucopect, Dampo Mucosil Mucosol Mucosolvin N Acetyl L cysteine N Acetylcysteine N-Acetyl-L-cysteine N-Acetylcysteine NAC AL NAC Zambon NAC, Bisolvon Optipect Hustengetränk Sanigen, Muco Siccoral Siran Sodium, Acetylcysteine Solmucol Zambon, NAC Zinc, Acetylcysteine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-acetylcysteine-Zinc (NAC-Zn) Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-acetylcysteine-zinc (NAC-Zn) complex. N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, and its complexation with zinc, an essential trace element with crucial physiological roles, is of significant interest for therapeutic applications.[1][2] This document details a putative synthesis protocol, methods for characterization, and relevant data for researchers and professionals in drug development.

Synthesis of N-acetylcysteine-Zinc Complex

While a definitive, standardized protocol for the synthesis of a simple, solid N-acetylcysteine-zinc complex is not extensively detailed in publicly available literature, a plausible method can be constructed based on the synthesis of mixed-ligand ternary complexes involving NAC and zinc.[1] The following protocol outlines a potential pathway for the synthesis of a bis(N-acetylcysteinato)zinc(II) complex.

Experimental Protocol: Synthesis of a Putative bis(N-acetylcysteinato)zinc(II) Complex

Materials:

-

N-acetylcysteine (C₅H₉NO₃S)

-

Zinc Acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc Sulfate heptahydrate (ZnSO₄·7H₂O)

-

Ethanol (B145695) or Methanol

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

Procedure:

-

Ligand Solution Preparation: Dissolve a specific molar amount of N-acetylcysteine in a minimal amount of ethanol or an ethanol/water mixture with gentle heating if necessary.

-

Metal Salt Solution Preparation: In a separate vessel, dissolve a stoichiometric amount of the zinc salt (e.g., for a 2:1 ligand to metal ratio) in deionized water.

-

Reaction: Slowly add the zinc salt solution to the N-acetylcysteine solution with constant stirring at room temperature.

-

pH Adjustment: Adjust the pH of the resulting mixture to a neutral or slightly alkaline range (e.g., pH 7-8) by dropwise addition of a dilute sodium hydroxide solution. This deprotonates the thiol and carboxylic acid groups of NAC, facilitating coordination with the zinc ion.

-

Precipitation and Isolation: The formation of a white precipitate should be observed. Continue stirring for a designated period (e.g., 2-4 hours) to ensure complete reaction.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with deionized water and then with a small amount of ethanol or diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white solid in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization: The final product should be characterized by elemental analysis, FTIR spectroscopy, NMR spectroscopy, and thermal analysis to confirm its identity and purity.

Characterization of the N-acetylcysteine-Zinc Complex

Comprehensive characterization is essential to confirm the formation of the desired complex and to understand its properties.

Elemental Analysis

| Element | Theoretical % (for [Zn(C₅H₈NO₃S)₂]) | Found % (Example from a mixed ligand complex)[1] |

| Carbon (C) | 30.82 | Matches proposed formula |

| Hydrogen (H) | 4.14 | Matches proposed formula |

| Nitrogen (N) | 7.15 | Matches proposed formula |

| Sulfur (S) | 16.37 | Not Reported |

| Zinc (Zn) | 16.69 | Matches proposed formula |

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to identify the coordination sites of the N-acetylcysteine ligand with the zinc ion. The disappearance or shifting of characteristic vibrational bands of the thiol (-SH) and carboxylic acid (-COOH) groups of NAC upon complexation provides evidence of coordination.

| Functional Group | N-acetylcysteine (NAC) Wavenumber (cm⁻¹) | Expected Change in NAC-Zn Complex |

| S-H stretch | ~2546[3] | Disappearance or significant weakening |

| C=O stretch (carboxylic acid) | ~1714[3] | Shift to lower wavenumbers (e.g., 1600-1650 cm⁻¹) |

| N-H stretch | ~3371[3] | Minor or no significant shift |

| C-S stretch | ~659[4] | Shift to a different wavenumber |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide further insights into the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites are expected to change upon complexation with zinc. For instance, the disappearance of the -SH proton signal in ¹H NMR would strongly indicate the involvement of the thiol group in bonding.[4]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition pattern of the synthesized complex. TGA measures the change in mass as a function of temperature, indicating the loss of water molecules and the decomposition of the organic ligand. DSC measures the heat flow associated with thermal transitions. While specific TGA/DSC data for a NAC-Zn complex is not available, the analysis of other zinc complexes shows that they typically decompose to form zinc oxide (ZnO) at higher temperatures.[5][6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of the NAC-Zn complex.

Plausible Coordination of Zinc with N-acetylcysteine

Caption: Plausible bidentate coordination of two NAC ligands to a central zinc ion.

Signaling Pathways and Biological Relevance

N-acetylcysteine is known to influence cellular redox homeostasis, in part through its role as a precursor to glutathione (B108866) (GSH).[7] Zinc is also a critical modulator of cellular signaling. The NAC-Zn complex is of interest for its potential to combine the antioxidant properties of NAC with the physiological functions of zinc. Studies have shown that NAC can modulate the homeostasis of copper and zinc, and in turn, affect the activity of the redox-sensitive transcription factor Nrf2.[7] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress. The NAC-Zn complex could potentially influence this and other related signaling pathways, making it a candidate for further investigation in the context of diseases associated with oxidative stress and zinc deficiency.

Nrf2 Signaling Pathway Modulation

Caption: Proposed influence of the NAC-Zn complex on the Nrf2 signaling pathway.

References

- 1. jocpr.com [jocpr.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. opensciencepublications.com [opensciencepublications.com]

- 5. Synthesis and characterization of ZnO nanoparticles by thermal decomposition of a curcumin zinc complex - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

N-Acetylcysteine-Zinc Chelation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning the chelation of zinc ions by N-acetylcysteine (NAC). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative aspects of this interaction, the experimental methodologies to study it, and the biological pathways it influences.

Core Mechanism of N-Acetylcysteine-Zinc Chelation

N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and is well-recognized for its mucolytic and antioxidant properties. Its ability to chelate metal ions, including zinc, is attributed to the presence of two key functional groups: the thiol (-SH) group and the carboxyl (-COOH) group.[1][2] At physiological pH, the carboxyl group is deprotonated, and the thiol group can also lose its proton, making both available for coordination with a metal ion like Zn(II).

The primary interaction involves the formation of a coordination complex where the zinc ion is bound by the sulfur and oxygen atoms of one or more NAC molecules.[3] The formation of these complexes can influence the bioavailability, transport, and cellular concentration of zinc.[4][5] Depending on the molar ratio of NAC to zinc and the pH of the solution, different complex species can be formed, including 1:1 (Zn-NAC) and 1:2 (Zn-(NAC)₂) complexes.[1][3]

The chelation of zinc by NAC has significant biological implications. In plasma, NAC can mobilize zinc, leading to the formation of complexes that are excretable in urine, which can be a concern at high NAC doses.[4] Conversely, under gastrointestinal conditions, NAC may enhance zinc absorption.[4] In cellular contexts, NAC has been shown to reduce intracellular zinc concentrations, which can, in turn, modulate zinc-dependent signaling pathways, such as the Nrf2 antioxidant response pathway.[5][6]

Below is a diagram illustrating the basic chelation mechanism.

Quantitative Data on NAC-Zinc Interaction

The stability of the NAC-zinc complexes is a critical factor in understanding their biological effects. This stability is quantified by formation constants (log K) or stability constants (log β). The following tables summarize the available quantitative data from potentiometric and in vitro studies.

Table 1: Stability Constants of N-Acetylcysteine-Zinc(II) Complexes

| Complex Species | Log K / Log β | Temperature (°C) | Ionic Strength (mol dm⁻³) | Reference |

| Zn(NAC)⁺ | 5.89 | 37 | 0.15 (NaCl) | [3] |

| Zn(NAC)₂ | 11.13 (log β₂) | 37 | 0.15 (NaCl) | [3] |

| Zn(NAC)H²⁺ | 10.33 (log β) | 37 | 0.15 (NaCl) | [3] |

| Zn(NAC) | 6.01 | 25 | 0.1 (KNO₃) | [1] |

| Zn(NAC)₂ | 5.12 | 25 | 0.1 (KNO₃) | [1] |

Note: Log K refers to the stepwise formation constant, while log β refers to the overall stability constant.

Table 2: In Vitro Effects of NAC on Cellular Zinc Concentration

| Cell Line | NAC Concentration (mM) | Zinc (ZnSO₄) Concentration (µM) | Incubation Time (h) | Change in Cellular Zinc Content | Reference |

| HepG2 | 1 | 50 | 6 | Reduced | [5] |

| HT-29 | 1 | 50 | 6 | Reduced | [5] |

| THP-1 | 1 | 50 | 6 | Reduced | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NAC-zinc chelation mechanism.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stoichiometry and stability constants of NAC-zinc complexes in aqueous solution.

Materials:

-

N-acetylcysteine (analytical grade)

-

Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc chloride (ZnCl₂) (analytical grade)

-

Potassium nitrate (KNO₃) or Sodium chloride (NaCl) for maintaining ionic strength

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized and carbonate-free sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

High-purity water (deionized or distilled)

-

pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of NAC of known concentration (e.g., 0.01 M) in high-purity water.

-

Prepare a stock solution of the zinc salt of known concentration (e.g., 0.01 M) in high-purity water. The exact concentration can be determined by EDTA titration.

-

Prepare a solution of the background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Titration:

-

Pipette a known volume and concentration of NAC solution into the thermostated reaction vessel.

-

Add the required volume of the background electrolyte solution.

-

Add a known volume and concentration of the zinc salt solution to achieve the desired ligand-to-metal ratio (e.g., 1:1, 2:1, 5:1).

-

Add a known amount of standardized HCl to lower the initial pH.

-

Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant. Allow the system to reach equilibrium before each reading.

-

-

Data Analysis:

-

The protonation constants of NAC are determined by titrating NAC in the absence of the metal ion.

-

The stability constants of the zinc-NAC complexes are calculated from the titration curves of the metal-ligand mixtures using a suitable computer program (e.g., HYPERQUAD) that employs a non-linear least-squares fitting of the potentiometric data.[3]

-

Spectrophotometric Analysis of NAC-Zinc Complexation

Objective: To monitor the formation of the NAC-zinc complex and determine its stoichiometry using spectrophotometry.

Materials:

-

N-acetylcysteine

-

Zinc sulfate (B86663) (ZnSO₄) or other suitable zinc salt

-

Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) to maintain a constant pH

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure (Job's Method of Continuous Variation):

-

Solution Preparation:

-

Prepare equimolar stock solutions of NAC and the zinc salt in the chosen buffer.

-

-

Measurement:

-

Prepare a series of solutions with a constant total molar concentration but varying mole fractions of NAC and zinc (from 0 to 1). The total volume should be kept constant.

-

For each solution, measure the absorbance at the wavelength of maximum absorption (λ_max) of the complex. The λ_max is determined by scanning the spectrum of a solution containing the complex.

-

Correct the absorbance for the absorbance of the free ligand and metal ion if they absorb at the same wavelength.

-

-

Data Analysis:

-

Plot the corrected absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

-

In Vitro Cell-Based Assay for Intracellular Zinc Chelation

Objective: To quantify the effect of NAC on intracellular zinc levels in a cell culture model.

Materials:

-

Cell line of interest (e.g., HepG2 human liver cancer cells)

-

Complete cell culture medium

-

N-acetylcysteine solution (sterile-filtered)

-

Zinc sulfate (ZnSO₄) solution (sterile-filtered)

-

Fluorescent zinc indicator (e.g., FluoZin-3 AM, a cell-permeable dye)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope

-

96-well black, clear-bottom plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment:

-

Remove the culture medium and wash the cells with HBSS.

-

Add fresh medium containing different concentrations of NAC and/or zinc sulfate. Include appropriate controls (untreated cells, cells treated with NAC only, cells treated with zinc only). For example, treat cells with 1 mM NAC and 50 µM ZnSO₄.[5]

-

Incubate the cells for the desired period (e.g., 6 hours).[5]

-

-

Zinc Staining:

-

Remove the treatment medium and wash the cells with HBSS.

-

Load the cells with the fluorescent zinc indicator (e.g., 5 µM FluoZin-3 AM in HBSS) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. For FluoZin-3, the excitation wavelength is ~494 nm and the emission wavelength is ~516 nm.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for each treatment group.

-

Normalize the fluorescence values to a cell viability assay (e.g., MTT or resazurin) to account for any cytotoxic effects of the treatments.

-

Compare the fluorescence intensity of the NAC-treated groups to the controls to determine the effect of NAC on intracellular zinc levels.

-

The following diagram outlines a general workflow for a cell-based zinc chelation experiment.

Signaling Pathways and Logical Relationships

The chelation of zinc by NAC can impact cellular signaling pathways where zinc plays a regulatory role. One such pathway is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Zinc has been shown to induce Nrf2 activation.[5][6] NAC, by chelating intracellular zinc, can inhibit this zinc-induced activation of Nrf2.[5][6] This interaction highlights the complex interplay between NAC, zinc homeostasis, and cellular redox signaling.

The following diagram illustrates the influence of NAC and zinc on the Nrf2 signaling pathway.

Conclusion

This technical guide has provided a detailed examination of the N-acetylcysteine-zinc chelation mechanism. The interaction is characterized by the formation of stable complexes involving the thiol and carboxyl groups of NAC and the zinc ion. The stoichiometry and stability of these complexes have been quantified, and their formation has demonstrable effects on cellular zinc homeostasis and signaling. The provided experimental protocols offer a robust framework for researchers to further investigate this important bioinorganic interaction. A thorough understanding of the NAC-zinc chelation mechanism is crucial for the development of NAC-based therapies and for elucidating the intricate roles of zinc in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 4. Interaction of N-acetyl-l-cysteine with Na+, Ca2+, Mg2+ and Zn2+. Thermodynamic aspects, chemical speciation and sequestering ability in natural fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

Redox Properties of Acetylcysteine Zinc Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complexation of the widely recognized antioxidant N-acetylcysteine (NAC) with zinc (Zn) presents a promising strategy for enhancing therapeutic efficacy. This technical guide provides an in-depth analysis of the redox properties of the acetylcysteine zinc (NAC-Zn) complex. It consolidates available quantitative data on its antioxidant capacity, details relevant experimental methodologies, and elucidates the key signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oxidative stress-related research.

Introduction

N-acetylcysteine, a derivative of the amino acid L-cysteine, is a well-established antioxidant with a multifaceted mechanism of action. Its therapeutic applications are broad, ranging from its use as a mucolytic agent to an antidote for acetaminophen (B1664979) poisoning. The antioxidant properties of NAC are attributed to its ability to act as a precursor for glutathione (B108866) (GSH) synthesis and its capacity to directly scavenge reactive oxygen species (ROS).[1]

Zinc is an essential trace element crucial for the function of numerous enzymes and transcription factors. It plays a significant role in maintaining cellular redox balance and is a cofactor for the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (Cu/Zn SOD).[2] Given the individual antioxidant roles of both NAC and zinc, their complexation is hypothesized to yield synergistic effects, offering enhanced protection against oxidative stress.

This guide explores the synthesis, characterization, and, most importantly, the redox properties of the NAC-Zn complex, providing a scientific foundation for its potential therapeutic applications.

Synthesis and Characterization of Acetylcysteine Zinc Complex

While detailed synthesis protocols for a simple N-acetylcysteine zinc complex are not extensively documented in publicly available literature, a related zinc-cysteine complex has been synthesized and characterized. The synthesis of a nano-structured Zn(II) cysteine complex was achieved through the reaction of Zinc(II) acetate (B1210297) and KI with the cysteine ligand under ultrasonic irradiation.[3] Although this pertains to cysteine rather than N-acetylcysteine, the methodology provides a potential starting point for the synthesis of a NAC-Zn complex.

Characterization of such a complex would typically involve techniques such as:

-

Elemental Analysis: To determine the stoichiometric ratio of zinc to N-acetylcysteine.

-

FTIR Spectroscopy: To identify the coordination sites of the N-acetylcysteine ligand with the zinc ion.

-

NMR Spectroscopy: To further elucidate the structure of the complex in solution.

-

Thermal Analysis (TGA/DTA): To assess the thermal stability of the complex.

Redox Properties and Antioxidant Activity

The antioxidant activity of the NAC-Zn complex is a key area of interest. While specific quantitative data for a simple NAC-Zn complex is limited, studies on related complexes and the combined application of NAC and zinc provide valuable insights.

Free Radical Scavenging Activity

In vitro antioxidant assays are crucial for determining the free radical scavenging capabilities of the NAC-Zn complex. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

A study on a zinc-monocysteine (ZMC) complex , a closely related compound, demonstrated potent radical scavenging activity. The antioxidant activity was comparable to the standard antioxidant ascorbic acid.[3]

Table 1: Quantitative Antioxidant Activity Data for Zinc-Cysteine Complex

| Compound | Concentration (ppm) | DPPH Radical Scavenging Activity (%) |

| Zinc-Monocysteine (ZMC) | 100 | Data suggests a 0.7338% higher activity than Cysteine alone[3] |

| Zinc-Monocysteine (ZMC) | 200 | Data suggests a 0.2633% higher activity than Cysteine alone[3] |

| Ascorbic Acid (Standard) | - | Comparable activity to ZMC at 100 and 200 ppm[3] |

Note: Specific percentage values for ZMC and Ascorbic Acid were not provided in the source material, only a comparative analysis.

The enhanced antioxidant effect is attributed to the zinc-thiolate coordination, which stabilizes the thiol group and facilitates electron donation.[3]

Electrochemical Properties

Mechanism of Action: Signaling Pathways

The antioxidant effects of the NAC-Zn complex are likely mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. In the presence of oxidative stress or inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those for antioxidant enzymes.

Both NAC and zinc are known to influence the Nrf2 pathway. NAC can provide the cysteine precursor for GSH synthesis, a key antioxidant, and can also directly interact with Keap1. Zinc has also been shown to induce Nrf2 activation.[4] The NAC-Zn complex may therefore act as a potent activator of this protective pathway.

Figure 1: The Keap1-Nrf2 signaling pathway and the potential influence of the NAC-Zn complex.

Glutathione and Thioredoxin Systems

The antioxidant effects of the NAC-Zn complex are also intertwined with the glutathione and thioredoxin systems, two major cellular redox-regulating systems.

-

Glutathione System: As a precursor to cysteine, NAC directly contributes to the synthesis of glutathione (GSH). GSH is a critical antioxidant that detoxifies ROS and is regenerated by glutathione reductase.

-

Thioredoxin System: The thioredoxin (Trx) system, consisting of Trx, thioredoxin reductase (TrxR), and NADPH, plays a vital role in reducing oxidized proteins and regulating various cellular processes.

The NAC-Zn complex, by providing NAC, can bolster these crucial antioxidant systems, thereby enhancing the cell's capacity to combat oxidative stress.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the redox properties of the acetylcysteine zinc complex.

Synthesis of Acetylcysteine Zinc Complex (Hypothetical Protocol)

This protocol is a hypothetical adaptation based on the synthesis of a zinc-cysteine complex.[3]

Materials:

-

N-acetylcysteine (NAC)

-

Zinc Acetate (Zn(CH₃COO)₂)

-

Potassium Iodide (KI)

-

Deionized water

-

Ultrasonic bath

Procedure:

-

Dissolve N-acetylcysteine in deionized water.

-

In a separate vessel, dissolve Zinc Acetate and Potassium Iodide in deionized water.

-

Slowly add the NAC solution to the Zinc Acetate/KI solution under constant stirring.

-

Place the reaction mixture in an ultrasonic bath and irradiate for a specified time and temperature.

-

The resulting precipitate, the NAC-Zn complex, is then collected by filtration.

-

Wash the precipitate with deionized water and ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Characterization: The synthesized complex should be characterized using elemental analysis, FTIR, and NMR to confirm its structure and purity.

Figure 2: A generalized workflow for the synthesis of an acetylcysteine zinc complex.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Acetylcysteine Zinc Complex (dissolved in a suitable solvent)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the acetylcysteine zinc complex and the positive control.

-

In a 96-well plate, add a specific volume of the sample or control solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

A blank containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or phosphate-buffered saline (PBS)

-

Acetylcysteine Zinc Complex (dissolved in a suitable solvent)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).

-

Prepare a series of dilutions of the acetylcysteine zinc complex and the positive control.

-

In a 96-well plate, add a small volume of the sample or control solution to each well.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at the specified wavelength.

-

A blank containing the solvent and ABTS•+ solution is also measured.

-

The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

References

The Intricate Interplay of Acetylcysteine and Zinc: A Technical Guide to Affected Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and mucolytic agent. Zinc, an essential trace element, plays a crucial role in numerous physiological processes, including immune function and enzymatic activity. The combination of these two molecules presents a compelling area of research, with synergistic effects observed across various biological systems. This technical guide provides an in-depth exploration of the core biochemical pathways modulated by the co-administration of acetylcysteine and zinc, offering a valuable resource for researchers and professionals in the field of drug development. We will delve into the intricate mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further investigation.

Core Biochemical Pathways Modulated by Acetylcysteine and Zinc

The synergistic action of acetylcysteine and zinc primarily revolves around the modulation of cellular redox status, inflammatory responses, and metal homeostasis. The key biochemical pathways affected include glutathione (B108866) synthesis, the Nrf2 and NF-κB signaling cascades, metallothionein (B12644479) induction, and neurotransmitter regulation.

Glutathione Synthesis and Oxidative Stress

Overview: Glutathione (GSH) is a critical intracellular antioxidant, protecting cells from damage induced by reactive oxygen species (ROS). NAC serves as a direct precursor for cysteine, the rate-limiting amino acid in GSH synthesis.[1] Zinc has also been shown to influence glutathione metabolism, with some studies indicating that it can increase cellular GSH levels.[2] The combined administration of NAC and zinc demonstrates a potent protective effect against oxidative stress.

Quantitative Data:

| Treatment | Cell Line | Change in Glutathione (GSH) Levels | Reference |

| Zinc (50 µM) | HepG2 | 2-fold increase | [2] |

| NAC (1 mM) + Zinc (50 µM) | HepG2 | Blocked the Zinc-induced increase in GSH | [2] |

| NAC | Healthy Aging Volunteers | Did not significantly increase circulating glutathione compared to placebo in the overall cohort. However, subjects with high oxidative stress and low baseline glutathione showed a response. | [3] |

| NAC | Sepsis model (rats) | Significantly increased erythrocyte GSH levels. | [4] |

Experimental Protocol: Glutathione Reductase Assay

This protocol outlines the measurement of glutathione reductase activity, an enzyme essential for maintaining the reduced state of glutathione.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm or 405 nm

-

96-well microplate

-

Phosphate buffer

-

EDTA

-

NADPH

-

Oxidized Glutathione (GSSG)

-

Cell or tissue lysate

-

Glutathione Reductase Assay Kit (e.g., from Cayman Chemical or Kamiya Biomedical Company)[1][5]

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in a cold buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA). Centrifuge to remove cellular debris.[5]

-

Reagent Preparation: Prepare working solutions of NADPH and GSSG according to the manufacturer's instructions.[1]

-

Assay:

-

Calculation: Calculate glutathione reductase activity based on the rate of NADPH consumption or chromogen formation, using a standard curve if provided in the kit.

Logical Workflow for Investigating Glutathione Metabolism

References

- 1. kamiyabiomedical.com [kamiyabiomedical.com]

- 2. N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of glycine and n-acetylcysteine on glutathione levels and mitochondrial energy metabolism in healthy aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of N-acetylcysteine on the levels of glutathione, serum TNFα, and tissue malondialdehyde in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

In Vitro Stability of Acetylcysteine Zinc Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of the acetylcysteine zinc complex. N-acetylcysteine (NAC), a potent antioxidant and mucolytic agent, is inherently unstable in aqueous solutions, primarily undergoing oxidative degradation to its dimer, N,N-diacetylcystine (DAC). The formation of a complex with zinc has been shown to significantly enhance its stability. This document outlines the key degradation pathways, summarizes quantitative stability data, provides detailed experimental protocols for stability assessment, and visualizes relevant processes.

Overview of Acetylcysteine Zinc Complex Stability

N-acetylcysteine's therapeutic efficacy is intrinsically linked to its free sulfhydryl group, which is also the site of its instability. Oxidation is the primary degradation pathway, leading to the formation of a disulfide-linked dimer, N,N-diacetylcystine. This process is accelerated by factors such as increased pH, temperature, presence of oxygen, and certain metal ions.[1][2]

The complexation of N-acetylcysteine with zinc ions has been demonstrated to be an effective strategy to mitigate this degradation. Zinc ions can inhibit the dimerization of NAC, thereby preserving the active form of the molecule and extending its shelf life.[1] This stabilizing effect is crucial for the development of viable pharmaceutical formulations.

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of N-acetylcysteine in the presence of zinc, which serves as a surrogate for the stability of the complex in solution.

Table 1: Stability of N-acetylcysteine (25 mg/mL) with and without Zinc Gluconate [1]

| Storage Condition | Additive | Timepoint | NAC Content (% of Initial) |

| 5 ± 3 °C | None | Day 4 | < 95% |

| 5 ± 3 °C | None | Day 7 | Dimer > 0.5% |

| 25 ± 2 °C | None | Day 3 | < 95% |

| 25 ± 2 °C | None | Day 2 | Dimer > 0.5% |

| 5 ± 3 °C | 62.5 µg/mL Zinc Gluconate | Day 8 | > 90% |

Table 2: Forced Degradation of N-acetylcysteine [1][3]

| Stress Condition | Duration | NAC Degradation (%) |

| Heating (80 °C) | 3 hours | 24% |

| Acidic (0.5 M HCl) | 1 minute | 15% |

| Basic (0.1 M NaOH) | 10 minutes | 23% |

| Oxidative (0.3% H₂O₂) | 3 hours | 6% |

| Light (Sunlamp) | 4 weeks | 3% |

Experimental Protocols

Synthesis of N-acetylcysteine

A common method for the synthesis of N-acetylcysteine involves the following steps:[4][5][6]

-

Preparation of N-acetyl-1H-benzotriazole: Acetic acid is reacted with a mixture of one equivalent of 1H-benzotriazole and one equivalent of thionyl chloride (SOCl₂) at room temperature for 2 hours. The product is then recrystallized.[4]

-

Synthesis of N-acetylcysteine: 0.02 mol of the prepared N-acetyl-1H-benzotriazole is dissolved in 30 mL of methanol (B129727) with stirring at room temperature. To this solution, 0.02 mol of L-cysteine is added, and the mixture is stirred for an additional 3 hours at a pH of approximately 5. The solvent is then allowed to evaporate.[4][5]

-

Purification: The crude product is purified through a series of washing and recrystallization steps. This includes washing with water to remove unreacted N-acetyl-1H-benzotriazole and washing with ethanol (B145695) to remove unreacted L-cysteine. The final product is obtained by recrystallization from a 1:1 (v/v) mixture of acetone (B3395972) and diethyl ether.[4][5]

In Vitro Stability Testing of N-acetylcysteine with Zinc

The following protocol is based on a stability study of a parenteral N-acetylcysteine solution stabilized with zinc gluconate.[1]

-

Preparation of Test Solutions:

-

Prepare a solution of N-acetylcysteine at the desired concentration (e.g., 25 mg/mL) in a suitable vehicle (e.g., 5% dextrose in water).

-

Prepare a stock solution of zinc gluconate.

-

Add the zinc gluconate stock solution to the N-acetylcysteine solution to achieve the target final concentration of zinc gluconate (e.g., 62.5 µg/mL).

-

Prepare a control solution of N-acetylcysteine without zinc gluconate.

-

-

Storage Conditions:

-

Divide the test and control solutions into aliquots and store them under various conditions:

-

Refrigerated: 5 ± 3 °C

-

Ambient: 25 ± 2 °C

-

-

Protect samples from light if photostability is also being assessed.

-

-

Sampling:

-

Withdraw samples at predetermined time points (e.g., T0, 1 day, 2 days, 3 days, 4 days, 7 days, 8 days).

-

-

Analytical Method (HPLC-UV):

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mobile phase capable of separating NAC from its degradation products. For example, a mixture of an ion-pairing agent in an acidic buffer and an organic modifier.

-

Detection: Monitor the absorbance at a wavelength appropriate for NAC (e.g., 214 nm).

-

Quantification: Quantify the concentration of NAC and its primary dimer, N,N-diacetylcystine, by comparing the peak areas to those of a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of the initial NAC concentration remaining at each time point.

-

Determine the concentration or percentage of the N,N-diacetylcystine dimer.

-

Stability is typically defined as the retention of at least 90% of the initial NAC concentration.[1]

-

Visualizations

N-acetylcysteine Degradation Pathway

Caption: Oxidative degradation of N-acetylcysteine to its dimer.

Experimental Workflow for Stability Testing

Caption: Workflow for in vitro stability testing of NAC with zinc.

Zinc's Role in Stabilizing N-acetylcysteine

Caption: Mechanism of zinc-mediated stabilization of N-acetylcysteine.

References

- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Coordination Chemistry of the Acetylcysteine-Zinc Complex: A Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the essential trace element zinc and the antioxidant N-acetylcysteine (NAC) is of significant interest in pharmacology and drug development due to its therapeutic potential. While a definitive single-crystal X-ray structure of a simple bis(N-acetyl-L-cysteinato)zinc(II) complex is not publicly available, a comprehensive understanding of its structural characteristics and biological implications can be elucidated through a variety of spectroscopic, theoretical, and biological studies. This technical guide provides a detailed analysis of the acetylcysteine-zinc complex, focusing on its coordination environment as determined by techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by computational modeling. Furthermore, this document outlines the synthesis of related zinc-cysteine complexes and delves into the crucial role of the zinc-NAC interplay in the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Introduction: The Elusive Crystal Structure and the Power of Spectroscopic Insight

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is the gold standard for structural analysis. Despite the importance of the acetylcysteine-zinc complex, a complete crystallographic dataset for a simple 1:2 zinc to NAC complex has not been reported in publicly accessible databases. This guide, therefore, pivots to a multi-faceted approach, integrating data from various advanced analytical techniques to construct a robust model of the complex's structure and function.

Spectroscopic methods like EXAFS provide invaluable information about the local coordination environment of the zinc ion, including the number and type of coordinating atoms and their respective bond lengths. NMR spectroscopy offers insights into the electronic structure and the nature of the chemical bonds within the complex. Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental findings by predicting stable geometries and electronic properties.

From a biological perspective, the interplay between zinc and N-acetylcysteine is particularly relevant in the context of cellular redox homeostasis. Both zinc and NAC are known to influence the Keap1-Nrf2 signaling pathway, a critical mechanism for cellular defense against oxidative stress. This guide will explore this relationship, providing a framework for understanding the therapeutic potential of the acetylcysteine-zinc complex.

Structural Analysis: A Spectroscopic and Theoretical Approach

In the absence of a single-crystal structure, the coordination chemistry of the zinc-acetylcysteine complex is primarily understood through spectroscopic and computational methods. Evidence strongly suggests a tetrahedral coordination geometry for the zinc(II) ion.

Coordination Environment from EXAFS and Related Studies

EXAFS studies on zinc complexes with cysteine-containing ligands have been instrumental in defining the local structure around the zinc atom. For a related complex, Zn(cysteine)4, EXAFS analysis confirmed that the zinc ion is bound to four thiol groups from four cysteine molecules at a distance of 2.32 Å.[1] In zinc proteins with CysxHisy coordination sites, Zn-S distances are typically observed.[2] Theoretical calculations on (ethanethiol/thiolate)3imidazole-Zn2+ complexes indicate that protonating a thiolate ligand increases the Zn-S bond length by approximately 0.3-0.4 Å, providing a structural marker for the protonation state.[3]

It is important to note that EXAFS is highly sensitive to the presence of sulfur ligands but has limitations in distinguishing between oxygen and nitrogen ligands due to their similar atomic numbers.[1]

Insights from NMR Spectroscopy

Solid-state 67Zn NMR spectroscopy on various zinc-amino acid complexes provides information on the local zinc environment. For instance, in sodium bis(l-cysteinato)zincate(II) hexahydrate, the 67Zn quadrupolar coupling constant (CQ) and isotropic chemical shift (δiso) have been determined, which are sensitive to the coordination geometry and the nature of the coordinating ligands.[4] While specific 67Zn NMR data for the acetylcysteine zinc complex is not available, the data from the cysteinato complex serves as a valuable reference.

1H NMR spectroscopy can confirm the complexation of zinc with N-acetylcysteine by observing shifts in the proton signals of the ligand upon coordination to the metal ion.[5]

Theoretical Modeling of the Complex

Computational studies using methods like DFT have been employed to predict the three-dimensional structure and stability of zinc complexes with various biologically relevant ligands, including amino acids.[6] These studies can provide theoretical values for bond lengths and angles, further supporting a tetrahedral coordination model for the acetylcysteine-zinc complex, with coordination likely occurring through the deprotonated thiol and carboxylate groups of two N-acetylcysteine molecules.

Quantitative Structural Data

The following table summarizes the key structural parameters for the zinc coordination environment in related complexes, which serve as a model for the acetylcysteine-zinc complex.

| Parameter | Method | Value (Å) | Reference Compound | Citation |

| Zn-S Bond Length | EXAFS | 2.32 | Zn(cysteine)4 | [1] |

| Zn-N Bond Length | EXAFS | 2.03 | Zn(histidine)4 | [1] |

| Zn-O Bond Length | EXAFS | 2.05 | Zn(malate)3 | [1] |

| Zn-S(thiol) Bond Length | Ab Initio | +0.3-0.4 | (ethanethiol/thiolate)3imidazole-Zn2+ (upon protonation) | [3] |

Table 1: Representative Bond Lengths in Zinc Complexes with Biologically Relevant Ligands.

Experimental Protocols

Synthesis of a Representative Zinc-Cysteine Complex

This protocol describes the synthesis of a nano-structured Zn(II) cysteine complex, which can be adapted for the synthesis of the acetylcysteine-zinc complex for spectroscopic analysis.[7]

Materials:

-

Zinc(II) acetate

-

Potassium iodide (KI)

-

L-cysteine (or N-acetyl-L-cysteine)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare aqueous solutions of Zinc(II) acetate, KI, and the cysteine ligand.

-

Mix the solutions in a suitable reaction vessel.

-

Subject the reaction mixture to ultrasonic irradiation for a specified period to facilitate the formation of nano-sized particles.

-

The resulting precipitate can be collected by centrifugation.

-

Wash the product with deionized water, ethanol, and acetone to remove any unreacted starting materials and byproducts.

-

The product can be dried under vacuum.

-

For further purification or to modify particle size, the product can be subjected to hydrothermal treatment in an autoclave.[7]

Characterization by Spectroscopic Methods

-

NMR Spectroscopy: 1H NMR spectra of the ligand and the synthesized complex can be recorded in a suitable deuterated solvent (e.g., D2O or DMSO-d6) to observe shifts in the proton signals upon complexation.[5][8] For solid-state analysis, 67Zn NMR can be performed on a high-field solid-state NMR spectrometer.[4]

-

EXAFS Spectroscopy: EXAFS data is collected at a synchrotron radiation source. The sample, either in solid form or as a solution, is exposed to a monochromatic X-ray beam. The absorption spectrum is recorded around the Zn K-edge. Data analysis involves background subtraction, normalization, and Fourier transformation to obtain the radial distribution function around the zinc atom, from which coordination numbers and bond distances can be extracted.[1][9]

-

UV-Vis Spectrophotometry: This technique can be used to study the complexation in solution. The formation of the complex can be monitored by observing changes in the absorbance spectrum.[10]

Biological Significance: The Nrf2 Signaling Pathway

The interaction between zinc and N-acetylcysteine has significant implications for cellular antioxidant defense mechanisms, primarily through the modulation of the Keap1-Nrf2 signaling pathway.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Both zinc and NAC can disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2.[11][12]

-

N-Acetylcysteine: As a precursor to cysteine, NAC increases the intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant.[13] Additionally, the thiol group of NAC can directly interact with and modify reactive cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[12]

-

Zinc: Zinc ions have been shown to modulate the conformation of Keap1, thereby inhibiting its ability to bind to Nrf2.[11] Zinc supplementation can upregulate the expression of Nrf2-target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress. The synergistic action of zinc and NAC in this pathway underscores the therapeutic potential of their complex.

Conclusion

While the precise solid-state structure of the acetylcysteine-zinc complex awaits elucidation by single-crystal X-ray diffraction, a robust understanding of its coordination chemistry and biological function can be derived from a combination of spectroscopic and theoretical methods. The available evidence strongly supports a tetrahedral coordination of the zinc(II) ion by the sulfur and oxygen atoms of two N-acetylcysteine ligands. This structural arrangement is pivotal to its biological activity, particularly its ability to modulate the Nrf2 signaling pathway, a cornerstone of cellular antioxidant defense. For researchers and drug development professionals, this multi-faceted understanding of the acetylcysteine-zinc complex provides a solid foundation for the rational design of novel therapeutics targeting conditions associated with oxidative stress. Further investigation into the precise stoichiometry and stability of the complex in various physiological environments will be crucial for optimizing its therapeutic applications.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. Validation and correction of Zn–CysxHisy complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journalcsij.com [journalcsij.com]

- 8. researchgate.net [researchgate.net]

- 9. EXAFS studies of the zinc sites of UDP-(3-O-acyl)-N-acetylglucosamine deacetylase (LpxC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions between zinc and NRF2 in vascular redox signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Dietary Zinc activates the Nrf2 signaling pathway to inhibit pyroptosis and attenuate the lung inflammatory response in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-acetylcysteine-Zinc Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized to characterize the binding interaction between N-acetylcysteine (NAC) and zinc (Zn). A thorough understanding of this interaction is crucial for the development of novel therapeutics, given the antioxidant and metal-chelating properties of NAC and the essential role of zinc in numerous biological processes. This document details the experimental protocols, presents quantitative data derived from various spectroscopic methods, and visualizes key experimental and biological pathways.

Introduction to N-acetylcysteine and Zinc Interaction

N-acetylcysteine, a derivative of the amino acid cysteine, is a well-established antioxidant and mucolytic agent. Its therapeutic efficacy is largely attributed to its ability to replenish intracellular glutathione (B108866) (GSH) stores and its direct scavenging of reactive oxygen species (ROS).[1][2] NAC possesses key functional groups, including a thiol (-SH) and a carboxyl (-COOH), that are capable of chelating metal ions.[1] Zinc is an essential trace element vital for the function of numerous enzymes and transcription factors, playing a critical role in cellular metabolism, immune function, and antioxidant defense.[3]

The interaction between NAC and zinc is of significant interest as NAC can modulate the homeostasis of essential trace elements like zinc.[1][4] This interaction can influence signaling pathways, such as the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response.[1][3][5] Spectroscopic analysis provides a powerful toolkit to elucidate the stoichiometry, binding sites, and stability of the NAC-Zinc complex, offering insights into its potential therapeutic applications.

Spectroscopic Techniques for Characterizing NAC-Zinc Binding

A multi-faceted spectroscopic approach is essential to fully characterize the formation and structure of the NAC-Zinc complex. This section details the principles and experimental protocols for the primary techniques employed in this analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for monitoring the formation of metal-ligand complexes in solution and for determining the stoichiometry of the interaction. The formation of a NAC-Zinc complex can lead to changes in the electronic absorption spectrum, which can be monitored to determine the binding ratio.

Experimental Protocol: Spectrophotometric Titration and Job's Plot Analysis

The stoichiometry of the NAC-Zinc complex can be determined using the method of continuous variation, also known as a Job's plot.[6][7][8]

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of N-acetylcysteine and a suitable zinc salt (e.g., ZnSO₄ or ZnCl₂) in an appropriate buffer solution (e.g., Tris buffer at physiological pH).

-

Continuous Variation Series: Prepare a series of solutions with a constant total molar concentration of NAC and Zinc, but with varying mole fractions of each component. The mole fraction of the metal ([Zn²⁺]/([Zn²⁺] + [NAC])) will range from 0 to 1.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). The formation of the complex is often indicated by a new absorption band or a shift in an existing band.[9]

-

Data Analysis: Plot the absorbance at the wavelength of maximum change against the mole fraction of the metal. The maximum absorbance on the plot corresponds to the mole fraction at which the complex concentration is highest, revealing the stoichiometry of the complex.[6][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in the coordination of zinc to NAC. Changes in the vibrational frequencies of specific functional groups upon complexation provide direct evidence of binding.

Experimental Protocol: FT-IR Analysis of NAC-Zinc Complex

-

Sample Preparation:

-

Solid State: Prepare a solid sample of the NAC-Zinc complex by lyophilizing an aqueous solution containing a stoichiometric ratio of NAC and a zinc salt. The resulting powder can be mixed with potassium bromide (KBr) and pressed into a pellet.[11]

-

Solution State: For analysis in solution, an appropriate solvent that does not have interfering absorption bands in the regions of interest must be used. Attenuated Total Reflectance (ATR)-FTIR can be a suitable technique for aqueous solutions.

-

-

Spectral Acquisition: Record the FT-IR spectra of free NAC and the NAC-Zinc complex over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Compare the spectra of free NAC and the complex, paying close attention to the vibrational bands of the thiol (-SH), carboxyl (C=O and C-O), and amide (N-H and C=O) groups. Shifts in the positions and changes in the intensities of these bands indicate their involvement in zinc coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the atoms within the NAC molecule. The binding of a diamagnetic ion like Zn²⁺ causes changes in the chemical shifts of the nuclei near the binding site.

Experimental Protocol: NMR Titration

-

Sample Preparation: Prepare a solution of NAC in a suitable deuterated solvent (e.g., D₂O).

-

Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the free NAC solution.

-

Titration: Add incremental amounts of a concentrated solution of a zinc salt (e.g., ZnSO₄ in D₂O) to the NAC solution.

-

Spectral Acquisition: After each addition of the zinc salt, record the ¹H and ¹³C NMR spectra.

-

Data Analysis: Monitor the changes in the chemical shifts (δ) of the protons and carbons of NAC. The protons and carbons closest to the zinc binding site will experience the most significant changes in their chemical shifts.[4][12] This allows for the precise identification of the atoms involved in the coordination.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for identifying metal-ligand complexes in solution.[13] It allows for the determination of the molecular weight of the complex and, consequently, its stoichiometry.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a solution containing NAC and a zinc salt in a volatile solvent system (e.g., water/methanol or water/acetonitrile) to facilitate electrospray ionization.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion. The soft ionization process will generate gas-phase ions of the NAC-Zinc complex.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Analysis: Examine the resulting mass spectrum for peaks corresponding to the molecular ions of the NAC-Zinc complex (e.g., [NAC + Zn - H]⁺ or [NAC₂ + Zn - 2H]²⁺).[14] The mass-to-charge ratio (m/z) of these peaks will confirm the formation of the complex and its stoichiometry.[15][16] The characteristic isotopic pattern of zinc can further aid in the identification of zinc-containing species.[13]

Quantitative Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of NAC-Zinc binding.

Table 1: UV-Vis Spectroscopy Data

| Parameter | Method | Expected Result | Significance |

| Stoichiometry | Job's Plot | Maximum absorbance at a specific mole fraction (e.g., 0.33 or 0.5) | Determines the molar ratio of NAC to Zinc in the complex (e.g., 2:1 or 1:1) |

| Binding Constant (Kₐ) | Spectrophotometric Titration | Quantitative value | Indicates the stability and affinity of the NAC-Zinc complex |

Table 2: FT-IR Spectroscopy Data

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) - Free NAC | Expected Change upon Zn²⁺ Binding | Significance |

| Thiol | S-H stretch | ~2550 | Disappearance or significant broadening/shift | Direct evidence of thiol involvement in coordination |

| Carboxylate | C=O stretch (asymmetric) | ~1715 (protonated), ~1590 (deprotonated) | Shift to lower or higher frequency | Indicates coordination through the carboxylate group |

| Amide I | C=O stretch | ~1650 | Minor shift | Suggests possible secondary interaction or no direct involvement |

| Amide II | N-H bend & C-N stretch | ~1540 | Minor shift | Suggests possible secondary interaction or no direct involvement |

Table 3: NMR Spectroscopy Data

| Nucleus | Position in NAC | Expected Chemical Shift (δ) Change upon Zn²⁺ Binding | Significance |

| ¹H | Proton on α-carbon | Downfield shift | Indicates proximity to the coordination site |

| ¹H | Protons on β-carbon | Significant downfield shift | Strong evidence for coordination involving the thiol group |

| ¹³C | Carbonyl carbon | Downfield or upfield shift | Indicates involvement of the carboxylate group in binding |

| ¹³C | β-carbon | Significant downfield shift | Confirms coordination through the thiol group[12] |

Table 4: Mass Spectrometry Data

| Ion Species | Expected m/z | Significance |

| [NAC + Zn - H]⁺ | ~226.9 | Confirms the formation of a 1:1 NAC-Zinc complex |

| [2NAC + Zn - 2H] | ~387.9 | Indicates the formation of a 2:1 NAC-Zinc complex |

| [2NAC + Zn - H]⁺ | ~388.9 | Suggests the formation of a protonated 2:1 complex |

Note: The exact m/z values will depend on the specific isotopes of the elements present.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of NAC-Zinc binding.

Caption: Experimental workflow for NAC-Zinc binding analysis.

Proposed NAC-Zinc Binding Mechanism

Based on the expected spectroscopic data, the following diagram illustrates the likely coordination sites of zinc with N-acetylcysteine.

Caption: Proposed binding sites of Zinc on NAC.

Nrf2-Keap1 Signaling Pathway Modulation

Both zinc and NAC can influence the Nrf2-Keap1 signaling pathway, a critical regulator of cellular antioxidant responses. Zinc can activate Nrf2, while NAC can modulate this activation.[1][3][5]

Caption: Modulation of the Nrf2-Keap1 pathway by Zinc and NAC.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the detailed analysis of the N-acetylcysteine-zinc binding interaction. UV-Vis spectroscopy is instrumental in determining the stoichiometry, while FT-IR and NMR spectroscopy are crucial for identifying the specific functional groups involved in coordination. ESI-Mass Spectrometry offers definitive confirmation of the complex's formation and composition. The collective data from these methods are essential for understanding the chemical nature of the NAC-Zinc complex. This knowledge is fundamental for the rational design of new therapeutic agents that leverage the synergistic effects of NAC and zinc, particularly in the context of modulating cellular redox homeostasis and related signaling pathways. Further research building upon these analytical foundations will continue to unlock the full therapeutic potential of this important interaction.

References

- 1. mdpi.com [mdpi.com]

- 2. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions between zinc and NRF2 in vascular redox signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between 1H and 13C NMR chemical shifts and the secondary and tertiary structure of a zinc finger peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Job plot - Wikipedia [en.wikipedia.org]

- 7. Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. opensciencepublications.com [opensciencepublications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Stability of Acetylcysteine Zinc Chelate

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of Acetylcysteine-Zinc Chelation

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established mucolytic agent and an antidote for paracetamol poisoning.[1] Its therapeutic efficacy is largely attributed to its antioxidant properties, acting as a precursor to L-cysteine and subsequently glutathione (B108866) (GSH), a key intracellular antioxidant.[1][2] Beyond its antioxidant function, NAC possesses metal-chelating capabilities, facilitated by its thiol and carboxyl groups.[3][4] This allows it to form stable complexes with divalent metal ions, including zinc (Zn²⁺).[3][5] The formation of the acetylcysteine-zinc chelate is a thermodynamically favorable process that has significant implications for drug formulation, stability, and biological activity.

The interaction between NAC and zinc is of particular interest due to zinc's role as an essential trace element involved in numerous biological processes, including enzymatic activity, immune function, and intracellular signaling.[6] The chelation of zinc by NAC can influence the homeostasis of this metal, potentially modulating its bioavailability and biological effects.[3][4] For instance, the formation of a zinc-NAC complex has been shown to stabilize parenteral NAC solutions by inhibiting its dimerization.[7][8] Furthermore, the resulting chelate exhibits its own biological activities, including insulinomimetic and blood glucose-lowering effects.[9]

This guide provides a comprehensive overview of the thermodynamic stability of the acetylcysteine-zinc chelate, presenting quantitative data, detailing experimental protocols for its characterization, and illustrating the underlying chemical and biological pathways.

Quantitative Data on Thermodynamic Stability

The thermodynamic stability of the acetylcysteine-zinc chelate is quantified by its stability constants (log β). These constants represent the equilibrium for the formation of the metal-ligand complex. Higher log β values indicate greater stability. The chelation of zinc by NAC typically involves the formation of two primary species: a 1:1 complex ([Zn(Nac)]) and a 1:2 complex ([Zn(Nac)₂]²⁻).

| Complex Species | Log Stability Constant (log β) | Experimental Conditions | Reference |

| [Zn(Nac)] | 5.86 | 25 °C, I=0.1 mol dm⁻³ KNO₃ | [10] |

| [Zn(Nac)₂]²⁻ | 10.7 | 25 °C, I=0.1 mol dm⁻³ KNO₃ | [10] |

| [Zn(Nac)] | 5.92 | 310.15 K (37 °C), 0.15 mol·dm–3 NaCl | [5] |

| [Zn(Nac)₂]²⁻ | 10.73 | 310.15 K (37 °C), 0.15 mol·dm–3 NaCl | [5] |

| [Zn(Nac)H]⁺ | 9.42 | 310.15 K (37 °C), 0.15 mol·dm–3 NaCl | [5] |

Note: 'Nac' refers to the N-acetylcysteine ligand.

One study also investigated the thermodynamic parameters (ΔH, ΔG, ΔS) of metal chelation by a related compound, suggesting that the reaction is endothermic and spontaneous, although specific values for the zinc-NAC complex were not provided.[10]

Experimental Protocols for Determining Stability

The thermodynamic stability constants of the acetylcysteine-zinc chelate are primarily determined using potentiometric titration. This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant is added.

Objective: To determine the formation constants of Zn(II)-NAC complexes.

Methodology:

-

Solution Preparation:

-

A stock solution of N-acetylcysteine is prepared in deionized water.

-

A stock solution of a zinc salt (e.g., Zn(NO₃)₂) is prepared and standardized.

-

A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

-

A background electrolyte (e.g., KNO₃ or NaCl) is used to maintain a constant ionic strength.[5][10]

-

-

Titration Procedure:

-

A known volume of the NAC solution is placed in a thermostated reaction vessel.

-

A known volume of the zinc salt solution is added to the vessel.

-

The solution is titrated with the standardized base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

-

The temperature of the reaction vessel is maintained at a constant value (e.g., 25 °C or 37 °C).[5][10]

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is used to calculate the protonation constants of NAC and the stability constants of the Zn(II)-NAC complexes.

-

Computer programs such as HYPERQUAD2008 are employed for non-linear least-squares curve fitting of the potentiometric data to determine the stability constants.[5]

-

Visualization of Chelation and Biological Pathways

The chelation of a zinc ion by N-acetylcysteine involves the coordination of the zinc ion by the sulfur and oxygen donor atoms of the NAC molecule, forming a stable six-membered chelate ring.[5]

Caption: Formation of the bis(N-acetylcysteinato)zinc(II) complex.

The determination of stability constants follows a systematic experimental workflow.

Caption: A stepwise process for determining chelate stability constants.

N-acetylcysteine can influence the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Zinc is also known to modulate Nrf2 activity. The chelation of zinc by NAC can therefore indirectly affect this pathway by altering zinc availability.

Caption: Interplay of NAC and Zinc in regulating the Nrf2 antioxidant pathway.[3][11]

References

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetylcysteine as Modulator of the Essential Trace Elements Copper and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antidiabetic zinc(II)-N-acetyl-L-cysteine complex: evaluations of in vitro insulinomimetic and in vivo blood glucose-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Activity of Acetylcysteine and Zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of N-acetylcysteine (NAC) and zinc, both individually and in combination. It delves into their mechanisms of action, with a particular focus on the modulation of the Nrf2-ARE signaling pathway. This document summarizes available quantitative data from in vitro antioxidant assays, offers detailed experimental protocols for these assays, and presents visual representations of key biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, providing the foundational knowledge required to investigate the therapeutic potential of acetylcysteine and zinc as antioxidants.

Introduction: The Role of Acetylcysteine and Zinc in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage. N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, and zinc, an essential trace element, are two such agents that have garnered significant attention for their antioxidant capabilities.

NAC is a well-established antioxidant that primarily functions as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1][2] NAC also possesses direct radical-scavenging properties and can act as a chelating agent for certain metals.[3][4]

Zinc is an essential mineral that plays a vital role in numerous biological processes, including antioxidant defense. It is a cofactor for several antioxidant enzymes, most notably copper-zinc superoxide (B77818) dismutase (Cu/Zn SOD).[3][4] Furthermore, zinc has been shown to induce the expression of other antioxidant molecules, in part through the activation of the Nrf2 signaling pathway.[3][4]

Studies have suggested that the co-administration of NAC and zinc may exert a synergistic antioxidant effect, offering enhanced protection against oxidative stress compared to either agent alone.[5] This guide will explore the scientific basis for these antioxidant effects and provide practical information for their assessment.

Mechanisms of Antioxidant Action

The antioxidant activities of acetylcysteine and zinc are multifaceted, involving both direct and indirect mechanisms.

N-Acetylcysteine (NAC)

-

Glutathione Precursor: The principal antioxidant mechanism of NAC is its role in replenishing intracellular GSH levels.[1][2] As a precursor to L-cysteine, NAC provides the necessary substrate for GSH synthesis, thereby enhancing the cell's capacity to neutralize ROS.

-

Direct Radical Scavenging: NAC possesses a thiol group that can directly scavenge certain free radicals.[2]

-

Metal Chelation: NAC can chelate certain metal ions, which can otherwise participate in redox reactions that generate free radicals.[3][4]

Zinc

-